1,3-dimethyl-8-(4-methylphenyl)-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
1,3-DIMETHYL-8-(4-METHYLPHENYL)-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound that belongs to the class of imidazopurines This compound is characterized by its unique structure, which includes a thiophene ring and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-8-(4-METHYLPHENYL)-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves the condensation of 3-formylchromones and 6-amino-5-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like p-toluenesulfonic acid (PTSA). The reaction is carried out under reflux conditions to ensure complete condensation and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-8-(4-METHYLPHENYL)-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methylphenyl group, where halogenating agents like bromine (Br2) can be used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Br2 in the presence of a suitable solvent like chloroform (CHCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,3-DIMETHYL-8-(4-METHYLPHENYL)-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential cytotoxic activity against cancer cells.
Medicine: Investigated for its antioxidant properties and potential as a chemotherapeutic agent.
Industry: Utilized in the development of organic electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-8-(4-METHYLPHENYL)-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with cellular targets and pathways. The compound exerts its effects by:
Comparison with Similar Compounds
Similar Compounds
1,3-DIMETHYL-8-(CHROMON-3-YL)-XANTHINE: Similar structure with a chromone ring instead of a thiophene ring.
DITHIENO[3,2-B2′,3′-D]THIOPHENE: Another thiophene-based compound with applications in organic electronics.
Uniqueness
1,3-DIMETHYL-8-(4-METHYLPHENYL)-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is unique due to its combination of a thiophene ring and a methylphenyl group, which imparts distinct electronic and chemical properties. This uniqueness makes it a valuable compound for research in various scientific fields.
Properties
Molecular Formula |
C20H17N5O2S |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2,4-dimethyl-6-(4-methylphenyl)-7-thiophen-2-ylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C20H17N5O2S/c1-12-6-8-13(9-7-12)25-14(15-5-4-10-28-15)11-24-16-17(21-19(24)25)22(2)20(27)23(3)18(16)26/h4-11H,1-3H3 |
InChI Key |
BFSVZSCVCJYXQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=CS5 |
Origin of Product |
United States |
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